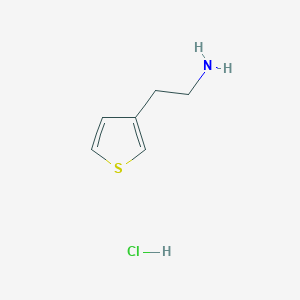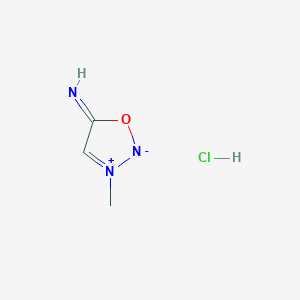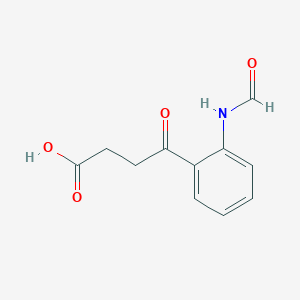
2-hydroxy-3-(1H-indol-3-yl)butanoic acid
Vue d'ensemble
Description
2-hydroxy-3-(1H-indol-3-yl)butanoic acid, commonly known as HIBA, is a naturally occurring amino acid derivative that has been the subject of extensive scientific research due to its potential therapeutic benefits. HIBA is synthesized in the body from tryptophan and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid, a related compound, has been utilized in the synthesis of novel indole-based hybrid oxadiazole scaffolds. These compounds have demonstrated potent inhibitory activity against the urease enzyme, suggesting potential therapeutic applications in drug design programs (Nazir et al., 2018).
Antimicrobial Activity : Schiff bases derived from related compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Corrosion Inhibition : Schiff bases derived from L-Tryptophan, which includes a related structure, have been effective in inhibiting corrosion of stainless steel in acidic environments. This suggests applications in material science and engineering (Vikneshvaran & Velmathi, 2017).
Molecular Interaction Studies
- Intermolecular Interaction Analysis : Studies have been conducted on the hydrogen bonding and molecular interactions of compounds derived from L-threonine, which include structures similar to 2-hydroxy-3-(1H-indol-3-yl)butanoic acid. These studies are crucial for understanding molecular structures and their implications (Gallagher, Brady, & Murphy, 2000).
Synthetic Methods and Catalysis
Synthetic Pathways : The compound has been involved in the stereoselective synthesis of natural products like chuangxinmycin, showcasing its utility in complex organic syntheses (Kato, Ono, & Akita, 2001).
Catalytic Applications : Research has demonstrated the use of compounds like this compound in various catalytic processes, including the synthesis of bis(indol-3-yl)methanes, highlighting its potential as an organic catalyst (Khalafi‐Nezhad et al., 2008).
Biological and Pharmacological Properties
- Neuropsychotropic Activity : Derivatives of indole-containing γ-aminobutyric acids,related to this compound, have shown neuropsychotropic activities. The spectrum of this activity depends on the molecular structure of the acid, with some derivatives exhibiting nootropic and anxiolytic properties (Berestovitskaya et al., 2018).
Applications in Material Science
- Corrosion Inhibitory Action : Schiff bases of L-Tryptophan-derived compounds, closely related to this compound, have been studied for their corrosion inhibition effects on carbon steel in acidic environments. These studies have implications for their use in protecting materials against corrosion (Vikneshvaran & Velmathi, 2019).
Chemokine Receptor Antagonism
- CXC Chemokine Receptor-2 Antagonists : Some 4-(2-arylindol-3-yl) butanoic acid derivatives, structurally akin to this compound, have been identified as active antagonists of the CXC chemokine receptor-2 (CXCR2). This suggests potential applications in treating inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
2-hydroxy-3-(1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFXPJOTSOMKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


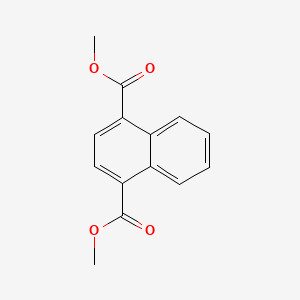
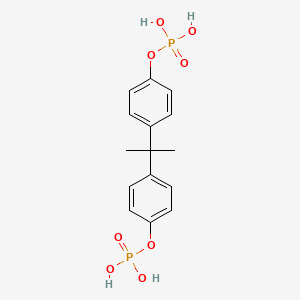
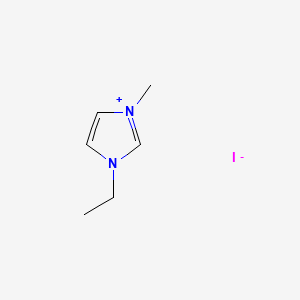
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
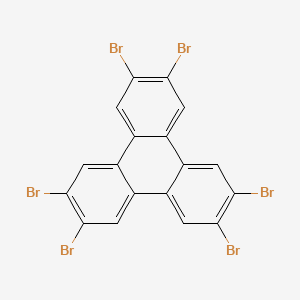
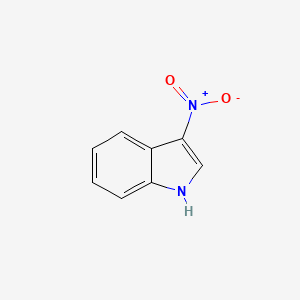
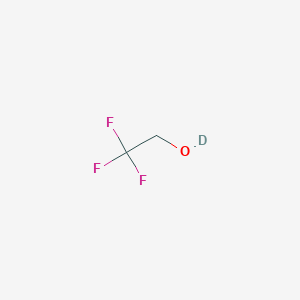
![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)
